molecular formula C7H11N5O B8416069 1-(6-Hydrazinopyrimidin-4-yl)azetidin-3-ol

1-(6-Hydrazinopyrimidin-4-yl)azetidin-3-ol

Cat. No. B8416069
M. Wt: 181.20 g/mol
InChI Key: YDYBTRNQUBEIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Hydrazinopyrimidin-4-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C7H11N5O and its molecular weight is 181.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Hydrazinopyrimidin-4-yl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Hydrazinopyrimidin-4-yl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

1-(6-hydrazinylpyrimidin-4-yl)azetidin-3-ol

InChI

InChI=1S/C7H11N5O/c8-11-6-1-7(10-4-9-6)12-2-5(13)3-12/h1,4-5,13H,2-3,8H2,(H,9,10,11)

InChI Key

YDYBTRNQUBEIER-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)NN)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

960 mg (5.2 mmol) 1-(6-chloropyrimidin-4-yl)azetidin-3-ol and 2.5 ml (51.7 mmol) hydrazine hydrate are initially introduced into a mixture of 10 ml ethanol and 10 ml THF. The reaction is carried out at 130° C. for 1 h in a single mode microwave (CEM Explorer). The mixture is concentrated to approx. 20-50% of the original volume of liquid and is left to stand at RT for 48 h. The supernatant is decanted off from the solid formed and the solid is washed three times with 1.5 ml cold ethanol each time. It is dried under a high vacuum.
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960 mg
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2.5 mL
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10 mL
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10 mL
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Synthesis routes and methods II

Procedure details

At RT, 27.2 ml (27.9 g, 279.1 mmol) of hydrazine hydrate are added dropwise with stirring to a solution of 10.4 g (55.8 mmol) of 1-(6-chloropyrimidin-4-yl)azetidin-3-ol in 100 ml of ethanol. The reaction solution is stirred at 80° C. for 16 h. For work-up, the mixture is concentrated under reduced pressure, and the precipitate is filtered off and washed twice with in each case 10 ml of ethanol. Yield: 2.0 g (19% of theory)
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27.2 mL
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10.4 g
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reactant
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

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